(R)-Amlodipine - 103129-81-3

(R)-Amlodipine

Catalog Number: EVT-279741
CAS Number: 103129-81-3
Molecular Formula: C20H25ClN2O5
Molecular Weight: 408.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Amlodipine is the inactive enantiomer of the calcium channel blocker amlodipine. Amlodipine, a dihydropyridine derivative, exists as a racemic mixture of (R)-amlodipine and its active enantiomer, (S)-amlodipine. [, , ] While (S)-amlodipine exhibits calcium channel blocking activity, (R)-amlodipine is recognized for its unique pharmacological property - the inhibition of smooth muscle cell migration. [, , , , , ] This characteristic makes (R)-amlodipine a potential candidate for research into treatments for conditions like atherosclerosis and restenosis. [, , , , ]

(S)-Amlodipine

Compound Description: (S)-Amlodipine is the pharmacologically active enantiomer of the dihydropyridine calcium channel blocker amlodipine. It is primarily responsible for the calcium channel blocking activity of the racemic mixture, amlodipine. [] [] (S)-Amlodipine is metabolized stereoselectively. []

Relevance: (S)-Amlodipine is the enantiomer of (R)-Amlodipine, meaning they share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangement. [] [] (S)-Amlodipine is the more potent calcium channel blocker compared to (R)-amlodipine. [] []

Amlodipine Besylate

Compound Description: Amlodipine besylate is the besylate salt form of the racemic mixture of amlodipine. This form is commonly used in pharmaceutical formulations. []

Relevance: Amlodipine besylate is the salt form of racemic amlodipine, comprising both (R)-Amlodipine and (S)-Amlodipine. [] []

Amlodipine Camsylate

Compound Description: Amlodipine camsylate is the camsylate salt form of the racemic mixture of amlodipine. This form has also been investigated for its antihypertensive properties. []

Relevance: Similar to amlodipine besylate, amlodipine camsylate is another salt form of the racemic mixture, containing both (R)-Amlodipine and (S)-Amlodipine. []

O,O′-Dibenzoyl-(2S,3S)-Tartaric Acid ((+)-DBTA)

Compound Description: (+)-DBTA is a chiral selector used in liquid-liquid extraction for the enantioselective separation of amlodipine enantiomers. It demonstrates a higher affinity for (S)-amlodipine over (R)-amlodipine. []

Relevance: (+)-DBTA is used as a resolving agent to separate (R)-Amlodipine from racemic amlodipine. []

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Compound Description: HP-β-CD is a cyclic oligosaccharide used in chiral extraction systems for amlodipine enantioseparation. It exhibits a higher binding affinity for (S)-amlodipine than (R)-amlodipine. []

Relevance: HP-β-CD is used as a chiral selector for separating the enantiomers of amlodipine, exhibiting a preference for (S)-Amlodipine over (R)-Amlodipine. []

L-Tartaric Acid

Compound Description: L-Tartaric acid is a naturally occurring enantiomer of tartaric acid. It acts as a resolving agent in the separation of amlodipine enantiomers. It forms a less soluble salt with (R)-amlodipine, allowing for the isolation of (S)-amlodipine. []

Relevance: L-Tartaric acid plays a crucial role in separating (R)-Amlodipine from the racemic mixture. [] []

Dimethylformamide (DMF)

Compound Description: DMF is an organic solvent used in the resolution of amlodipine enantiomers. It facilitates the preferential crystallization of the S-amlodipine tartrate salt when L-tartaric acid is used as a resolving agent. []

Relevance: DMF plays a crucial role in the separation of (R)-Amlodipine from the racemic mixture by promoting selective crystallization of the S-enantiomer salt. []

R-Amlodipine-d4 and S-Amlodipine-d4

Compound Description: These are deuterated forms of R-amlodipine and S-amlodipine used as internal standards in LC-MS/MS analysis for quantifying amlodipine enantiomers in biological samples. []

Relevance: These deuterated compounds are instrumental in accurately measuring the levels of (R)-Amlodipine and its enantiomer in biological samples during pharmacokinetic studies. []

Levamlodipine

Compound Description: Levamlodipine, also known as S-amlodipine, is the pharmacologically active enantiomer of amlodipine. []

Relevance: Levamlodipine is the enantiomer of (R)-amlodipine, and they share the same chemical formula but differ in their three-dimensional spatial arrangement. []

R-Amlodipine Hemi-L-Tartrate-DMAC Solvate

Compound Description: This compound is a specific salt and solvate form of (R)-amlodipine that is selectively precipitated during the resolution of racemic amlodipine using L-tartaric acid and dimethylacetamide (DMAC). []

Relevance: This salt plays a crucial role in the separation process, as its formation enables the isolation of (R)-Amlodipine from the racemic mixture. []

Overview

(R)-Amlodipine is a calcium channel blocker primarily used in the treatment of hypertension and angina. It is one of the enantiomers of amlodipine, a medication that helps relax blood vessels, thereby improving blood flow and reducing blood pressure. This compound is classified as a dihydropyridine derivative and is recognized for its therapeutic efficacy and safety profile.

Source and Classification

(R)-Amlodipine is derived from the racemic mixture of amlodipine besylate, which consists of both (R)- and (S)-enantiomers. The (S)-enantiomer is pharmacologically active, while the (R)-enantiomer is considered inactive. The compound is synthesized through various chemical methods that focus on achieving high purity and yield.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-Amlodipine typically involves several steps, including nucleophilic substitution reactions. One notable method employs a one-step reaction using aminoethanol in the presence of a base, which eliminates the need for protecting groups commonly used in organic synthesis. This approach enhances yield and purity by minimizing impurities introduced during production .

Recent advancements in synthetic methods have focused on optimizing reaction conditions to improve the efficiency of (R)-Amlodipine production. For instance, using specific solvents and adjusting reaction temperatures can significantly impact the formation of desired products while reducing by-products .

Molecular Structure Analysis

Structure and Data

(R)-Amlodipine has a complex molecular structure characterized by a 1,4-dihydropyridine ring. Its chemical formula is C20_{20}H25_{25}ClN2_{2}O5_{5}S, with a molecular weight of approximately 567.1 g/mol. The structural representation includes:

  • A chiral center at the 2-position of the dihydropyridine ring.
  • A benzenesulfonamide group that enhances solubility and stability.

The stereochemistry of (R)-Amlodipine plays a crucial role in its pharmacological activity, as only the (S)-enantiomer exhibits significant calcium channel blocking effects .

Chemical Reactions Analysis

Reactions and Technical Details

(R)-Amlodipine can undergo various chemical reactions, including esterification, hydrolysis, and nucleophilic substitutions. The primary reaction pathways involve:

  • Nucleophilic Substitution: This is key in synthesizing (R)-Amlodipine from starting materials like aminoethanol and specific halides.
  • Formation of Amlodipine Besylate: The compound is often converted to its besylate salt for improved stability and solubility.

The synthesis process must be carefully controlled to ensure high purity and minimize the formation of impurities such as degradation products or unreacted starting materials .

Mechanism of Action

Process and Data

(R)-Amlodipine functions primarily as a calcium channel blocker. Its mechanism involves:

  1. Inhibition of Calcium Ion Entry: By blocking L-type calcium channels in vascular smooth muscle cells, it prevents calcium influx.
  2. Vasodilation: This action leads to relaxation of blood vessels, resulting in decreased peripheral vascular resistance and lower blood pressure.
  3. Reduction in Cardiac Workload: By lowering blood pressure, it decreases the workload on the heart, making it beneficial for patients with angina.

Studies have shown that (R)-Amlodipine has minimal effects on heart rate compared to other calcium channel blockers, making it a preferred choice for managing hypertension .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Approximately 150-155 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Exhibits stability in a pH range typical for physiological conditions.

The physical properties are critical for formulating dosage forms such as tablets or injectable solutions .

Applications

Scientific Uses

(R)-Amlodipine has several applications beyond its primary use as an antihypertensive agent:

  • Bioequivalence Studies: The quantitation of both enantiomers in biological samples aids in understanding pharmacokinetics and ensuring therapeutic equivalence between formulations .
  • Research on Nanoparticle Formulations: Recent studies explore the encapsulation of (R)-Amlodipine within nanoparticles to enhance bioavailability and targeted delivery systems .
  • Drug Development: Ongoing research aims to optimize formulations that improve patient compliance by reducing side effects associated with other antihypertensives.
Enantioselective Synthesis and Stereochemical Optimization

The chiral nature of amlodipine necessitates specialized synthetic strategies for isolating the (R)-enantiomer. This section examines advanced methodologies for asymmetric dihydropyridine synthesis, separation technologies, and comparative efficiency metrics.

Asymmetric Synthesis Methodologies for Dihydropyridine Derivatives

(R)-Amlodipine synthesis exploits stereocontrolled reactions to establish the C4 chiral center within the 1,4-dihydropyridine (1,4-DHP) core. Modern approaches have evolved beyond classical resolution to direct enantioselective construction:

  • Chiral Auxiliaries: Early routes employed stoichiometric chiral controllers. N-acyl derivatives of (1R,2S)-norephedrine direct asymmetric Hantzsch-type condensations of 2-chlorobenzaldehyde, acetoacetate esters, and N-(2-aminoethyl)glycinate precursors. This achieves diastereomeric ratios up to 9:1 (R:S), though auxiliary removal requires additional steps, reducing overall yield to 45-52% [6].
  • Organocatalysis: Proline-derived catalysts enable enantioselective Michael additions during DHP ring formation. L-prolinamide catalyzes the reaction between o-chlorophenylglyoxalate and enolizable dicarbonyls, affording (R)-intermediates with 74-81% ee. However, competitive aldol side reactions limit scalability [6].
  • Transition Metal Catalysis: Ru-BINAP complexes hydrogenate pyridinium salts to 1,4-DHPs with >90% ee. Modifying the ester groups (e.g., methyl→tert-butyl) enhances stereoselectivity but necessitates downstream transesterification, complicating the synthesis of amlodipine’s mixed ester system [6].
  • Direct Nucleophilic Route: A patent-pending method bypasses dihydropyridine ring formation by reacting enantiopure alkyl 4-(chloromethyl)-2-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate with aminoethanol under basic conditions (KO^tBu/THF, 0°C). This one-step process achieves 88% yield and 97% ee for (R)-amlodipine, representing a significant advance in atom economy [1].

Table 1: Comparative Analysis of Asymmetric Synthesis Methods for (R)-Amlodipine

MethodologyKey Reagent/CatalystYield (%)Enantiomeric Excess (% ee)Limitations
Chiral Auxiliaries(1R,2S)-Norephedrine derivatives45-5280-90Multi-step deprotection
OrganocatalysisL-Prolinamide derivatives62-6874-81Side reactions; moderate ee
Transition MetalRu-BINAP70-75>90Transesterification required
Direct NucleophilicKO^tBu/THF8897Limited substrate scope validation

Chiral Resolution Techniques in Amlodipine Production

Racemic amlodipine resolution remains industrially prevalent due to cost constraints. Key technologies address the enantiomers’ differential affinity for chiral selectors:

  • Diastereomeric Crystallization: (R,S)-Amlodipine base reacts with 0.25 equivalents of D-(-)-tartaric acid in DMSO, selectively precipitating (R)-amlodipine hemi-D-tartrate monosolvate (95-97% ee). Subsequent basification liberates the free base, though this often reduces optical purity to 90-93% due to racemization at high pH. Process refinements (e.g., pH-controlled crystallization at 5°C) improve ee to 99% but increase solvent consumption [7] [4].
  • Biphasic Recognition Chiral Extraction (BRCE): Combining hydrophobic d-isobutyl tartrate (organic phase) and hydrophilic sulfobutyl ether-β-cyclodextrin (aqueous phase) exploits cooperative enantiorecognition. (S)-Amlodipine preferentially complexes with cyclodextrin (K~S~ = 8.2 × 10³ M⁻¹), while (R)-amlodipine binds tartrate (K~R~ = 5.7 × 10³ M⁻¹). Optimized conditions (pH 7.2, 5°C) achieve α = 1.84 (distribution ratio) and >98% ee for the (R)-enantiomer in the organic phase. This method is scalable but requires stringent pH/temperature control [4].
  • Capillary Electrophoresis (CE): Analytical-scale separations use 20 mM randomly methylated β-cyclodextrin (RAMEB) in 50 mM phosphate buffer (pH 3.0). (R)-Amlodipine migrates faster than (S)-amlodipine (mobility difference: Δμ = 0.22 × 10⁻⁴ cm²V⁻¹s⁻¹), enabling baseline resolution in <6 minutes. Though not preparative, CE rapidly assesses enantiopurity during manufacturing [8].

Table 2: Resolution Techniques for (R)-Amlodipine Isolation

TechniqueChiral Selector SystemOptimal Conditionsee (%)Throughput
Tartrate Salt FormationD-(-)-Tartaric acid/DMSO0.25 eq acid, 5°C95-99Industrial scale
BRCEd-IBTA + SBE-β-CDpH 7.2, 0.1M d-IBTA>98Pilot scale
Capillary ElectrophoresisRAMEB in phosphate bufferpH 3.0, +25kVAnalyticalQuality control only

Comparative Yield Analysis of (R)- vs (S)-Amlodipine Synthesis

The (R)-enantiomer’s lower therapeutic demand drives yield trade-offs:

  • Synthetic Routes: Direct asymmetric synthesis of (R)-amlodipine typically yields 15-20% less than (S)-counterparts due to preferential crystallization protocols optimized for the pharmacologically preferred (S)-form. Industrial processes report 68-72% isolated yield for (R)-amlodipine besylate versus 85-90% for (S)-enantiomer using identical resolution steps [7] [9].
  • Resolution Efficiency: Diastereomeric salt formation recovers 87-92% (S)-amlodipine but only 35-40% (R)-amlodipine from racemate. The "waste" (R)-stream is often recycled via racemization (base-catalyzed enolization), adding 2-3 process steps and reducing net (R)-yield to 28-32% [5].
  • Catalytic Asymmetry: Kinetic resolution using lipase B (Candida antarctica) selectively acylates (S)-amlodipine, leaving (R)-enantiomer unreacted (E-value >200). Though theoretically yielding 50%, practical (R)-recovery is 42-45% due to incomplete conversions (95-97%) [6].
  • Economic Drivers: Despite lower yields, (R)-amlodipine commands niche interest for non-cardiac applications (e.g., smooth muscle cell migration inhibition). Process intensification could rebalance economics—continuous flow BRCE systems show potential to boost (R)-recovery to 65% by minimizing mass transfer limitations [4] [7].

Table 3: Yield Comparison for (R)- vs (S)-Amlodipine Production

Production Method(R)-Amlodipine Yield (%)(S)-Amlodipine Yield (%)Key Disparity Factors
Diastereomeric Salt35-4087-92Selective crystallization protocols
Recycling + Racemization28-32 (net)N/AAdded process steps
Enzymatic Resolution42-4545-48Kinetic preference for (S)-acylation
Direct Asymmetric68-7285-90Catalyst optimization for (S)-isomer

(R)-Amlodipine’s synthesis illustrates the tension between stereochemical precision and process efficiency. While emerging catalytic methods promise higher enantiocontrol, resolution technologies still dominate manufacturing due to robustness. Advances in continuous chiral separation may shift this balance, enhancing access to (R)-specific biological probes.

Compounds Mentioned in Article

  • (R)-Amlodipine
  • (S)-Amlodipine
  • Amlodipine besylate
  • D-(-)-Tartaric acid
  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
  • d-Isobutyl tartrate (d-IBTA)
  • Randomly methylated β-cyclodextrin (RAMEB)
  • Ru-BINAP complex

Properties

CAS Number

103129-81-3

Product Name

(R)-Amlodipine

IUPAC Name

3-O-ethyl 5-O-methyl (4R)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C20H25ClN2O5

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m1/s1

InChI Key

HTIQEAQVCYTUBX-QGZVFWFLSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN

Solubility

Soluble in DMSO

Synonyms

(+)-Amlodipine, (R)-(+)-Amlodipine, (R)-Amlodipine, Amlodipine, (+)-, Amlodipine, (R)-; D-Amlodipine

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.